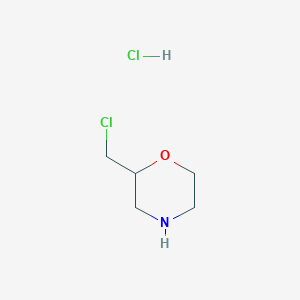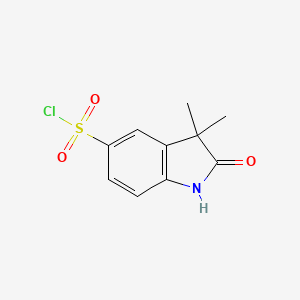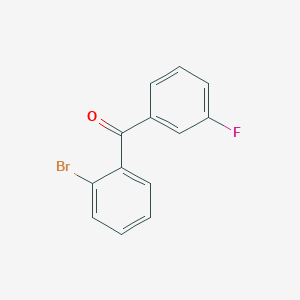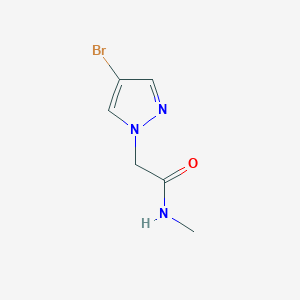
2-(4-Bromo-1H-pyrazol-1-YL)-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-(4-Bromo-1H-pyrazol-1-yl)-N-methylacetamide is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis. The presence of a bromo substituent and an acetamide group in this compound suggests potential reactivity and utility in the synthesis of more complex heterocyclic compounds.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the use of brominated precursors as key intermediates. For instance, 2-bromo-1-(1H-pyrazol-4-yl)ethanone has been reported as a versatile precursor for the synthesis of various heterocyclic compounds, including mono-, bis-, and poly{6-(1H-pyrazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines} . Although the specific synthesis of 2-(4-Bromo-1H-pyrazol-1-yl)-N-methylacetamide is not detailed in the provided papers, similar brominated pyrazole compounds have been synthesized and used as precursors for further chemical transformations.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is confirmed using various spectroscopic methods such as IR, NMR, and mass spectrometry. These techniques provide information about the functional groups present, the substitution pattern on the pyrazole ring, and the overall molecular architecture. For example, the structures of newly synthesized pyrazole-containing compounds were established by elemental analysis, IR, NMR, and mass spectra . These methods would similarly be used to confirm the structure of 2-(4-Bromo-1H-pyrazol-1-yl)-N-methylacetamide.
Chemical Reactions Analysis
Pyrazole derivatives are known to undergo a variety of chemical reactions, often facilitated by the presence of reactive substituents such as bromo groups. These reactions can lead to the formation of novel heterocyclic compounds. For instance, the reaction of brominated pyrazole derivatives with thioureas, thioamides, and aminotriazolethiol has been reported to yield new thiazoles and triazolothiadiazines . The bromo group in 2-(4-Bromo-1H-pyrazol-1-yl)-N-methylacetamide would likely make it a suitable candidate for similar nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and reactivity, are influenced by the nature of the substituents attached to the pyrazole ring. The introduction of a bromo group and an acetamide moiety would affect these properties, potentially increasing the compound's reactivity due to the electrophilic nature of the bromine atom. The acetamide group could also influence the compound's hydrogen bonding capability, solubility in organic solvents, and overall stability. While the specific properties of 2-(4-Bromo-1H-pyrazol-1-yl)-N-methylacetamide are not provided, analogous compounds have been characterized to determine their suitability for use in further chemical syntheses .
Applications De Recherche Scientifique
Cytoprotective and Anti-Ulcer Activity
Researchers have explored the potential of 1H-pyrazol-1-yl derivatives in the development of cytoprotective agents, particularly for their anti-ulcerative properties. For example, certain 1H-pyrazol-1-ylpyrimidine derivatives have demonstrated strong inhibitory effects on ulcers induced by various stressors in rats, alongside displaying low acute toxicity (Ikeda et al., 1996). Another study highlighted the potent cytoprotective effects of bis(1H-pyrazol-1-yl)- and bis(1H-imidazol-1-yl)pyrimidines, with compounds like 4,6-bis(1H-pyrazol-1-yl)pyrimidine showing promising results for treating gastric mucosal ulcers (Ikeda et al., 1997).
Antinociceptive and Anti-Inflammatory Properties
The antinociceptive effects of pyrazolyl-thiazole derivatives have been investigated, revealing significant dose-dependent antinociception without nonspecific motor effects. This suggests a potential for developing non-opioid pain management therapies (Prokopp et al., 2006). Additionally, new pyrazole derivatives have been assessed for their analgesic, anti-inflammatory, and vasorelaxant effects, showing promise in reducing pain and inflammation while exhibiting a safe toxicity profile (Oliveira et al., 2017).
Neuroprotective and Neurogenesis Effects
The role of cannabinoid receptors in regulating neurogenesis has been explored, with studies indicating that CB1 cannabinoid receptors may promote neurogenesis in the adult brain. Antagonists of these receptors have been shown to paradoxically increase neurogenesis, revealing a complex interaction that could inform future neuroprotective therapies (Jin et al., 2004).
Anticancer Potential
Compounds related to 1H-pyrazol-1-yl have been evaluated for their anticancer activity, particularly as tubulin polymerization inhibitors. Studies have revealed that certain derivatives show encouraging anticancer activity along with significant tissue distribution, potentially offering a new avenue for cancer treatment (Fan et al., 2018).
Mécanisme D'action
Target of Action
It’s worth noting that compounds containing the imidazole moiety, which is structurally similar to the pyrazole moiety in the given compound, have been reported to exhibit a broad range of biological activities . They interact with various targets such as enzymes, receptors, and proteins, leading to their therapeutic potential .
Mode of Action
Based on the structural similarity to imidazole compounds, it can be hypothesized that this compound may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions .
Biochemical Pathways
Imidazole compounds, which share structural similarity, have been reported to affect various biochemical pathways, including inflammatory pathways, bacterial cell wall synthesis, and dna replication .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .
Result of Action
Compounds with similar structures have been reported to exhibit a range of biological activities, including antibacterial, anti-inflammatory, and antitumor effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity and stability of similar compounds .
Orientations Futures
Propriétés
IUPAC Name |
2-(4-bromopyrazol-1-yl)-N-methylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3O/c1-8-6(11)4-10-3-5(7)2-9-10/h2-3H,4H2,1H3,(H,8,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHACBMAWLNUBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1C=C(C=N1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00598856 |
Source


|
| Record name | 2-(4-Bromo-1H-pyrazol-1-yl)-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00598856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-1H-pyrazol-1-YL)-N-methylacetamide | |
CAS RN |
1179904-89-2 |
Source


|
| Record name | 2-(4-Bromo-1H-pyrazol-1-yl)-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00598856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


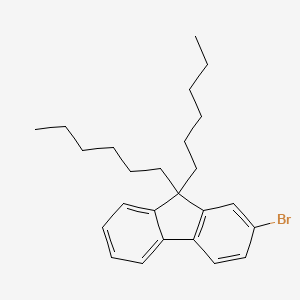
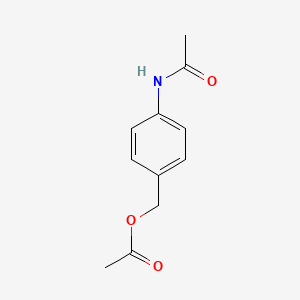

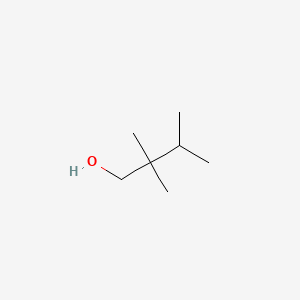

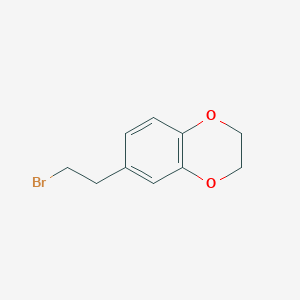
![Tert-butyl octahydropyrrolo[3,4-b]morpholine-6-carboxylate](/img/structure/B1288350.png)
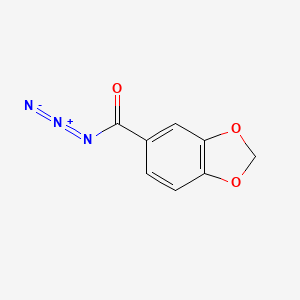
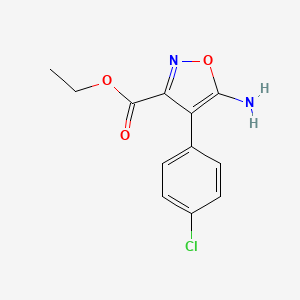
![1-Azaspiro[4.4]nonane](/img/structure/B1288362.png)
